Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A thiazolo-pyrimidine fused-ring core with a chiral C5 atom .
- Substituents at C5 (3,4-dimethoxyphenyl), C2 (4-dimethylaminobenzylidene), and C6 (ethyl carboxylate ester) .
- Potential pharmacological relevance due to structural similarities to bioactive thiazolo[3,2-a]pyrimidines, which exhibit anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C27H29N3O5S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H29N3O5S/c1-7-35-26(32)23-16(2)28-27-30(24(23)18-10-13-20(33-5)21(15-18)34-6)25(31)22(36-27)14-17-8-11-19(12-9-17)29(3)4/h8-15,24H,7H2,1-6H3/b22-14+ |
InChI Key |
HBWNKIWICXCBGU-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Structural Features
The compound features a thiazolo-pyrimidine core structure, which is significant for its biological activity. The presence of dimethoxyphenyl and dimethylamino groups enhances its lipophilicity and potential interactions with biological targets.
Medicinal Chemistry
Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is being investigated for its potential as a therapeutic agent.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Thiazolo-pyrimidines | Induced apoptosis in cancer cell lines | |
| Dimethoxyphenyl derivatives | Inhibited tumor growth in xenograft models |
Biological Research
The compound's ability to modulate biological pathways makes it a candidate for further exploration in pharmacology.
Neuropharmacological Effects
Initial investigations suggest potential neuroprotective effects due to the dimethylamino group, which may interact with neurotransmitter systems.
| Effect | Observation | Reference |
|---|---|---|
| Neuroprotection | Reduced oxidative stress in neuronal cells | |
| Behavioral changes | Improved cognitive function in animal models |
Material Science
In addition to biological applications, the compound's unique chemical properties make it suitable for use in material science.
Synthesis of Functional Materials
The thiazolo-pyrimidine framework can serve as a building block for synthesizing advanced materials with specific electronic or photonic properties.
| Application | Material Type | Reference |
|---|---|---|
| Organic semiconductors | High-performance electronic devices | |
| Photovoltaic materials | Enhanced light absorption properties |
Case Study 1: Anticancer Activity Assessment
A study conducted on this compound demonstrated its efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Neuroprotective Effects
In a preclinical model testing the neuroprotective effects of the compound, significant reductions in markers of oxidative stress were observed. Behavioral assessments indicated improvements in memory retention and cognitive function.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Substituent Comparison
Key Observations :
- Substituents at C2 (benzylidene group) significantly influence electronic properties. For example, the 4-dimethylamino group in the target compound enhances electron-donating capacity compared to electron-withdrawing groups (e.g., 4-cyano in Compound 11b ).
- C5 substituents like 3,4-dimethoxyphenyl may improve solubility and π-π stacking versus simpler aryl groups (e.g., 4-bromophenyl in ).
Structural and Spectroscopic Properties
Table 2: Spectroscopic and Crystallographic Data
Key Observations :
Hydrogen Bonding and Crystal Packing
The target compound’s 4-dimethylaminobenzylidene group may engage in C–H···O hydrogen bonds similar to analogs like Ethyl 2-(4-carboxybenzylidene), which forms chains via bifurcated H-bonds . By contrast, 2,4,6-trimethoxybenzylidene derivatives exhibit weaker van der Waals interactions due to steric hindrance .
Biological Activity
Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-A]pyrimidine class, characterized by a thiazole ring fused with a pyrimidine structure. The presence of methoxy and dimethylamino groups contributes to its pharmacological properties. The molecular formula is C₁₈H₁₈N₂O₄S, and it has a molecular weight of approximately 358.41 g/mol.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| Functional Groups | Methoxy, Dimethylamino |
| Core Structure | Thiazolo[3,2-A]pyrimidine |
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-A]pyrimidines exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- Case Study 1 : A derivative exhibited selective cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant growth inhibition at low concentrations .
- Case Study 2 : Another study reported that modifications to the thiazolo-pyrimidine framework enhanced its antitumor activity by increasing interaction with DNA and inducing apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- DNA Intercalation : Compounds in this class may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes involved in cell division and metabolism is another proposed mechanism.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
